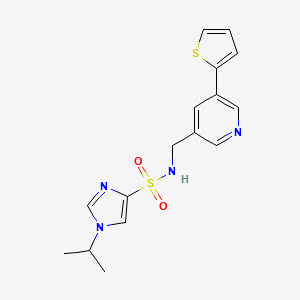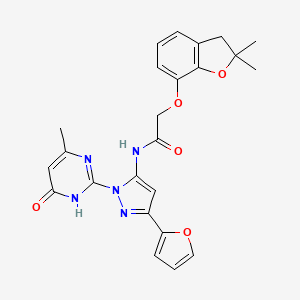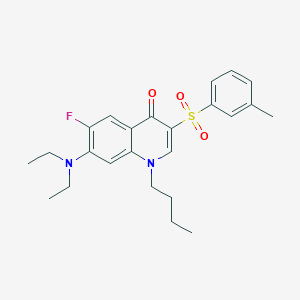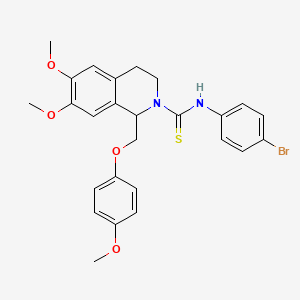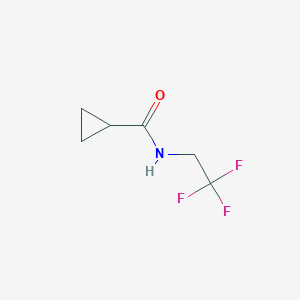
N-(2,2,2-trifluoroethyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2,2,2-trifluoroethyl)cyclopropanecarboxamide” is a chemical compound that likely contains fluorine atoms and fluorine-containing groups . Fluorine-containing organic compounds have found increasing applications in various fields, especially in new drug development .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds such as N-2,2,2-trifluoroethylisatin ketimines have been synthesized and used as fluorine-containing synthons . For instance, a highly efficient diastereoselective [3 + 3] cycloaddition reaction of N-2,2,2-trifluoroethylisatin ketimines with N,N′-dialkyloxyureas was realized .Applications De Recherche Scientifique
Synthesis and Characterization
Researchers have developed methods for synthesizing derivatives of cyclopropanecarboxamide, demonstrating the utility of these compounds in creating structurally diverse molecules. For example, the synthesis of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives has been reported, showcasing the versatility of cyclopropane derivatives in chemical synthesis (Özer et al., 2009). These compounds were characterized by various spectroscopic techniques, highlighting the cyclohexane ring's structural characteristics and its potential in drug design.
Medicinal Chemistry and Drug Development
The cyclopropyl ring is a common motif in medicinal chemistry due to its unique spatial and electronic properties, contributing to the metabolic stability of pharmaceutical compounds. Research has emphasized the increasing use of cyclopropane rings in drug development, enhancing potency and reducing off-target effects (Talele, 2016). These features make cyclopropane derivatives valuable scaffolds in the development of new therapeutic agents.
Material Science Applications
In the field of material science, cyclopropane derivatives have been used to synthesize novel materials. For instance, hyperbranched polyimides were prepared using cyclopropanecarboxamide derivatives, demonstrating the potential of these compounds in creating materials with specific physical properties, such as gas separation capabilities (Fang et al., 2000). This research opens up new avenues for the use of cyclopropane derivatives in developing advanced materials for industrial applications.
Mécanisme D'action
Target of Action
It is known that the compound is used in the synthesis of various complex molecules, suggesting that its targets could be diverse depending on the specific reactions it is involved in .
Mode of Action
N-(2,2,2-trifluoroethyl)cyclopropanecarboxamide is involved in various chemical reactions. For instance, it has been used in the N-heterocyclic carbene catalyzed [2 + 3] annulation reaction for the synthesis of trifluoroethyl 3,2′-spirooxindole γ-lactam . In this reaction, the compound interacts with its targets through a key step of the nucleophilic attack of the Breslow intermediate .
Biochemical Pathways
Its use in the synthesis of complex molecules suggests that it could potentially influence a variety of biochemical pathways depending on the specific reactions it is involved in .
Pharmacokinetics
Its use in the synthesis of complex molecules, including potential contrast agents for 19f magnetic resonance imaging (mri), suggests that its bioavailability and pharmacokinetic properties could be significant .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific reactions it is involved in. For instance, in the synthesis of trifluoroethyl 3,2′-spirooxindole γ-lactam, the compound contributes to the formation of a complex molecule with potential biological activity .
Propriétés
IUPAC Name |
N-(2,2,2-trifluoroethyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO/c7-6(8,9)3-10-5(11)4-1-2-4/h4H,1-3H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQECBLKCJBJXNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

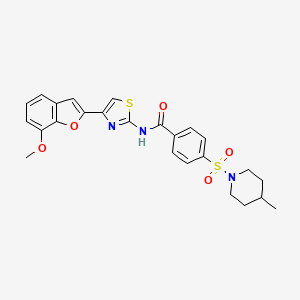
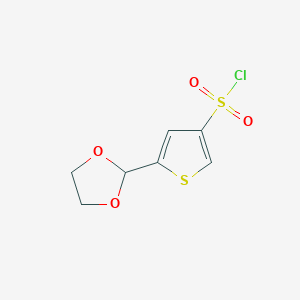
![2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]heptanoic acid](/img/structure/B2408612.png)
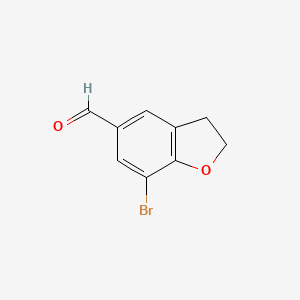
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2408615.png)
![(5-Cyclopropyl-1,2-oxazol-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2408618.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxamide](/img/structure/B2408622.png)
![Ethyl 5-(adamantane-1-carbonylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2408623.png)
